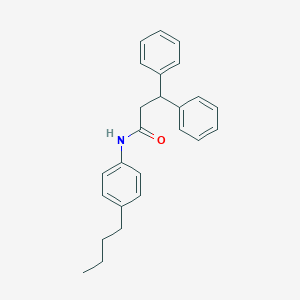
N-(4-butylphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-3,3-diphenylpropanamide, also known as Buphedrone, is a synthetic stimulant drug that is structurally similar to cathinone. Buphedrone is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. However, in recent years, Buphedrone has gained attention in the scientific community due to its potential applications in research.
作用機序
N-(4-butylphenyl)-3,3-diphenylpropanamide works by increasing the release of dopamine in the brain, which leads to feelings of euphoria and stimulation. N-(4-butylphenyl)-3,3-diphenylpropanamide also inhibits the reuptake of dopamine, which prolongs the effects of the drug. This mechanism of action is similar to other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects on the human body. N-(4-butylphenyl)-3,3-diphenylpropanamide increases heart rate, blood pressure, and body temperature. N-(4-butylphenyl)-3,3-diphenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous in high doses and can lead to cardiovascular complications.
実験室実験の利点と制限
N-(4-butylphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. N-(4-butylphenyl)-3,3-diphenylpropanamide is a potent stimulant that can be used to study the effects of dopamine on the brain. N-(4-butylphenyl)-3,3-diphenylpropanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(4-butylphenyl)-3,3-diphenylpropanamide has several limitations, including its potential for abuse and its potential for cardiovascular complications.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-3,3-diphenylpropanamide. One potential direction is the study of the long-term effects of N-(4-butylphenyl)-3,3-diphenylpropanamide on the brain and the body. Another direction is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of addiction and other psychiatric disorders.
Conclusion:
N-(4-butylphenyl)-3,3-diphenylpropanamide is a synthetic stimulant drug that has gained attention in the scientific community due to its potential applications in research. N-(4-butylphenyl)-3,3-diphenylpropanamide has a complex synthesis method and a mechanism of action that is similar to other stimulant drugs. N-(4-butylphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments, but also has limitations due to its potential for abuse and cardiovascular complications. There are several future directions for research on N-(4-butylphenyl)-3,3-diphenylpropanamide, including the study of its long-term effects and the development of new drugs that target the dopamine transporter.
合成法
N-(4-butylphenyl)-3,3-diphenylpropanamide can be synthesized through various methods, including the reduction of 4-butyrophenone with sodium borohydride and the reaction of 4-butyrophenone with phenylmagnesium bromide followed by reaction with benzophenone. The synthesis of N-(4-butylphenyl)-3,3-diphenylpropanamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-butylphenyl)-3,3-diphenylpropanamide has been used in scientific research for a variety of purposes, including the study of its mechanism of action and its effects on the human body. N-(4-butylphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes N-(4-butylphenyl)-3,3-diphenylpropanamide a potential tool for studying the role of dopamine in the brain.
特性
分子式 |
C25H27NO |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
N-(4-butylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-2-3-10-20-15-17-23(18-16-20)26-25(27)19-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-18,24H,2-3,10,19H2,1H3,(H,26,27) |
InChIキー |
GJJICXUPLCPKPE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



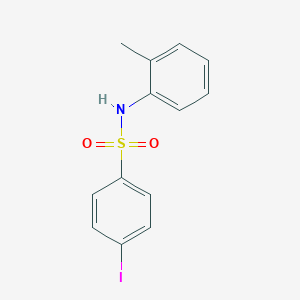
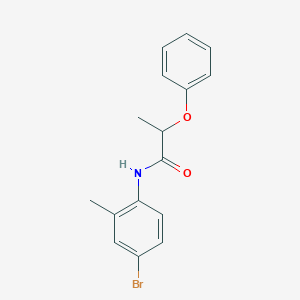
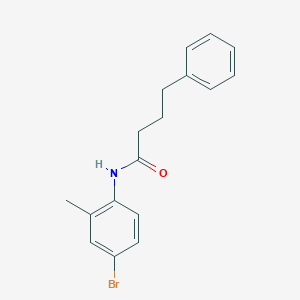


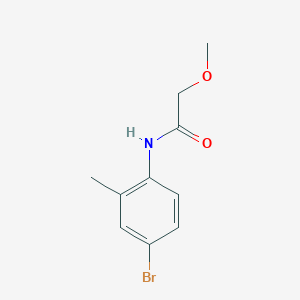
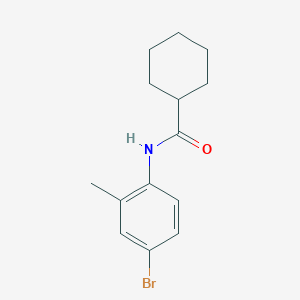
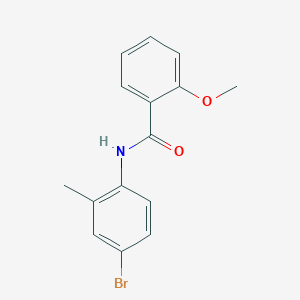
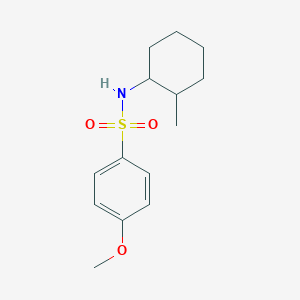


![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)

